Evidence Item 1: Irreversible Covalent Inactivation vs. Reversible Competitive Inhibition of Enkephalin Convertase
Within the same study by Fricker et al. (1983), bromoacetyl-D-arginine was characterized alongside the competitive inhibitors GEMSA and GPSA against enkephalin convertase (carboxypeptidase E). While GEMSA and GPSA act as pure competitive, reversible inhibitors with Ki values of 8.8 nM and 7.5 nM respectively, bromoacetyl-D-arginine functions as an irreversible, active-site-directed alkylating agent that covalently modifies the enzyme [1]. The irreversible nature means enzyme activity cannot be restored by dilution or dialysis, a critical distinction for experimental protocols requiring permanent inactivation. Furthermore, the same study demonstrated that these dicarboxylic acid competitive inhibitors are several hundred-fold more potent toward enkephalin convertase than toward carboxypeptidase B or N, whereas bromoacetyl-D-arginine is an efficient irreversible inhibitor of all three enzymes, indicating a broader target spectrum for the covalent probe [1].
| Evidence Dimension | Inhibition mechanism and potency against enkephalin convertase |
|---|---|
| Target Compound Data | Bromoacetyl-D-arginine: irreversible covalent inactivation (kinact/Ki not reported in the primary literature; characterized as 'efficient irreversible inhibitor') |
| Comparator Or Baseline | GEMSA: Ki = 8.8 nM (competitive, reversible); GPSA: Ki = 7.5 nM (competitive, reversible) |
| Quantified Difference | Mechanism: irreversible covalent vs. reversible competitive. GEMSA/GPSA are several hundred-fold selective for enkephalin convertase over carboxypeptidase B/N; bromoacetyl-D-arginine inhibits all three enzymes irreversibly. |
| Conditions | Enkephalin convertase (carboxypeptidase B-like enzyme) biochemical assay; Ki determined by kinetic analysis; Biochem Biophys Res Commun 1983. |
Why This Matters
Users requiring permanent, wash-resistant enzyme inactivation for downstream assays (e.g., membrane binding studies, pulse-chase experiments) must select bromoacetylarginine over reversible competitive inhibitors like GEMSA, which dissociate upon dilution.
- [1] Fricker LD, Plummer TH Jr, Snyder SH. Enkephalin convertase: potent, selective, and irreversible inhibitors. Biochem Biophys Res Commun. 1983;111(3):994-1000. doi:10.1016/0006-291x(83)91398-0. PMID: 6404277. View Source
